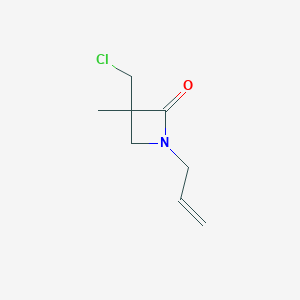

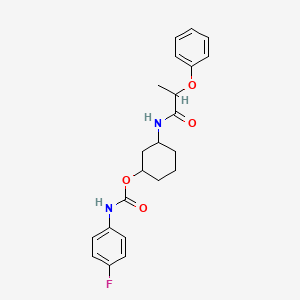

![molecular formula C20H16FN5O2 B2543051 N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1020968-60-8](/img/structure/B2543051.png)

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide" is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazolo[1,5-a]pyrimidin-3-yl acetamides, phenyl acetamide analogs of triazolophthalazines, and triazoloquinolinyl acetamides, which are investigated for their biological activities including binding to peripheral benzodiazepine receptors, anticonvulsant effects, anticancer, antimicrobial activities, and positive inotropic effects .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and aryl boronic acids or esters. This method is used to synthesize N-aryl substituted phenyl acetamide analogs of triazolophthalazines with good yields ranging from 65-75% . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position, which is crucial for the selective binding to the Peripheral Benzodiazepine Receptor (PBR) .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is critical for their biological activity. The presence of different substituents on the acetamide moiety can significantly affect the binding affinity to biological targets. A 3D-QSAR model was proposed to evaluate the effect of different substitutions on the acetamide moiety for the pyrazolo[1,5-a]pyrimidin-3-yl acetamides . Similarly, the structure-activity relationship is evident in the triazolophthalazine derivatives, where the N-aryl substitution pattern plays a role in their anticancer and antimicrobial activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are crucial for their biological properties. For instance, the Suzuki coupling reaction used in the synthesis of triazolophthalazine analogs is a key step that allows for the introduction of various aryl groups, which can lead to a diverse range of biological activities . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides also involves careful selection of substituents to achieve selective PBR binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of different substituents can affect the solubility, stability, and reactivity of these compounds. The biological evaluation of these compounds often includes their pharmacokinetic properties, such as their ability to cross biological membranes, which is essential for their in vivo efficacy .

Scientific Research Applications

Antitumor and Antimicrobial Activities

- Synthesis of Enaminones and Their Derivatives : Enaminones have been synthesized and used as intermediates to produce various derivatives with promising antitumor and antimicrobial activities. The cytotoxic effects of certain compounds against human breast and liver carcinoma cell lines showed inhibition effects comparable to those of 5-fluorouracil, indicating their potential as cancer therapeutics (Riyadh, 2011).

Radiopharmaceutical Applications

- Radiosynthesis of [18F]PBR111 : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714 designed for labelling with fluorine-18 for in vivo imaging using PET, highlighting its utility in medical diagnostics and research (Dollé et al., 2008).

Anticancer and Antimicrobial Activity

- Suzuki Coupling in Synthesis of N-Aryl Substituted Phenyl Acetamide Analogs : A series of new analogs were synthesized with anticancer and antimicrobial activity tested against the HCT 116 cancer cell line and various microbes. This study demonstrates the versatility of Suzuki coupling in producing bioactive compounds (Kumar et al., 2019).

Insecticidal Assessment

- Synthesis of Novel Heterocycles Incorporating Thiadiazole Moiety : New heterocyclic compounds were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017).

Antibacterial Agents

- Synthesis of Isoxazolinyl Oxazolidinones : A series of compounds were synthesized and showed significant antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Varshney et al., 2009).

properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-13-7-8-15(9-16(13)21)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVXMKAWAQHJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

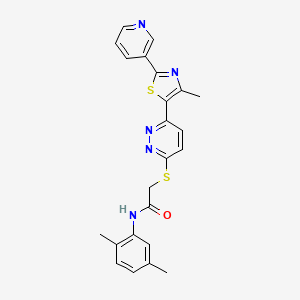

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)

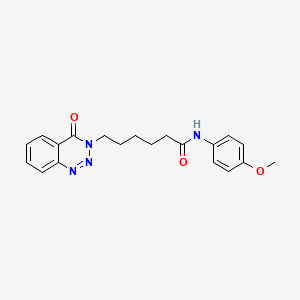

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)

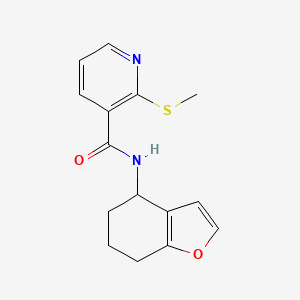

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)

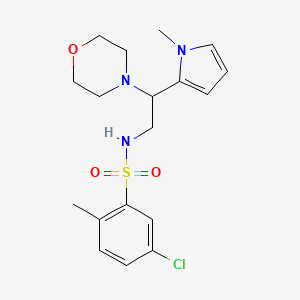

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)

![(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2542986.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)